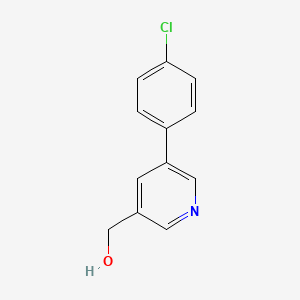

(5-(4-Chlorophenyl)pyridin-3-yl)methanol

Vue d'ensemble

Description

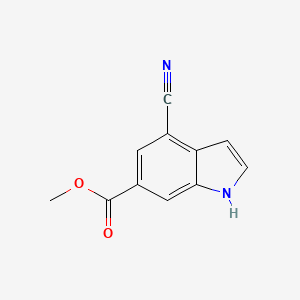

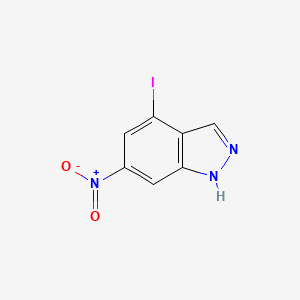

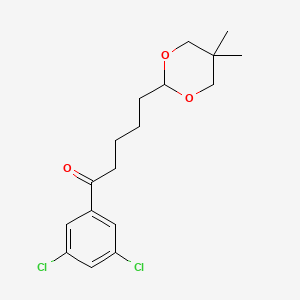

“(5-(4-Chlorophenyl)pyridin-3-yl)methanol” is a chemical compound with the CAS Number: 68885-32-5 . It has a molecular weight of 219.67 and its IUPAC name is (4-chlorophenyl)(3-pyridinyl)methanol .

Synthesis Analysis

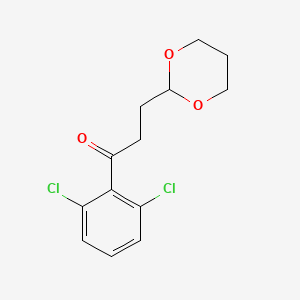

The synthesis of a similar compound, (4-Chlorophenyl)- (4-chloro-pyridin-3-yl)-methanol, involves dissolving the compound in dry acetone and adding chromium (VI) oxide. The reaction mixture is stirred for 18 hours, then poured into a saturated aqueous NaHCO3 solution and extracted with DCM.

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H10ClNO/c13-11-5-3-9(4-6-11)12(15)10-2-1-7-14-8-10/h1-8,12,15H . This indicates the presence of a chlorine atom, a nitrogen atom, and a hydroxyl group in the molecule .

Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . The compound is stored at room temperature and has normal shipping temperature .

Applications De Recherche Scientifique

Biocatalytic Synthesis

(5-(4-Chlorophenyl)pyridin-3-yl)methanol has been synthesized using whole-cell biocatalysis. In one study, recombinant Escherichia coli was used as a whole-cell catalyst in a liquid-liquid biphasic microreaction system. This method proved to be green, economic, and efficient, with high enantiomeric excess and yield, reducing reaction time significantly compared to traditional methods (Chen et al., 2021).

Production as a Chiral Intermediate

This compound is an important chiral intermediate of the anti-allergic drug Betahistine. A study demonstrated the production of this compound using a newly isolated strain of Kluyveromyces sp. in an aqueous two-phase system, achieving high enantioselectivity and yield (Ni et al., 2012).

Antimicrobial and Anticancer Activity

Research has explored the antimicrobial and anticancer properties of related compounds. For instance, derivatives of this compound showed potential as antimicrobial and anticancer agents, highlighting the compound's relevance in developing pharmaceuticals (Sivakumar et al., 2021).

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interactions and potential applications of derivatives of this compound. These studies contribute to drug discovery and design by predicting how the molecule interacts with biological targets (Ravula et al., 2016).

Spectroscopic and Quantum Chemical Analysis

The molecular structure, spectroscopic properties, and quantum chemical aspects of related molecules have been extensively studied. These studies provide valuable information on the stability, charge distribution, and electronic properties of the compounds (Katariya et al., 2021).

Organometallic Chemistry

Research in organometallic chemistry has included studies on complexes involving derivatives of this compound, exploring their synthesis, characterization, and potential applications (Anderson et al., 2013).

Structural Analysis

Structural analysis of molecules containing this compound or its derivatives helps in understanding their crystallographic properties, which is crucial for drug design and material science applications (Swamy et al., 2013).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that similar compounds interact with their targets, leading to changes in cellular processes . For instance, some compounds have shown desirable fitting patterns in the active sites of their targets, characterized by lower binding free energy , which could potentially lead to changes in the target’s function.

Biochemical Pathways

Compounds with similar structures have been found to influence a variety of biochemical pathways, leading to diverse biological activities .

Result of Action

Similar compounds have shown potent biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Analyse Biochimique

Biochemical Properties

(5-(4-Chlorophenyl)pyridin-3-yl)methanol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes in the metabolic pathways, potentially acting as an inhibitor or activator . These interactions can alter the enzyme’s activity, leading to changes in the biochemical pathways they regulate.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways by binding to specific receptors or enzymes, leading to altered cellular responses . Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the production of specific proteins within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes or receptors, altering their structure and function . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, it can influence gene expression by interacting with DNA or RNA, leading to changes in the transcription and translation processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it retains a significant portion of its catalytic activity even after multiple cycles of use . Its stability may decrease over extended periods, leading to reduced efficacy and potential degradation products that could affect cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular metabolism . At higher doses, it could lead to toxic or adverse effects, including enzyme inhibition, cellular damage, or disruption of metabolic pathways. These threshold effects are critical for determining the safe and effective use of the compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing the metabolic flux and levels of metabolites . For example, it may act as a substrate or inhibitor in specific enzymatic reactions, altering the flow of metabolites through the pathway. These interactions can have significant implications for cellular metabolism and overall biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues or cellular compartments can influence its efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall impact on cellular processes.

Propriétés

IUPAC Name |

[5-(4-chlorophenyl)pyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c13-12-3-1-10(2-4-12)11-5-9(8-15)6-14-7-11/h1-7,15H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNIWYVUMTWNLTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CC(=C2)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647004 | |

| Record name | [5-(4-Chlorophenyl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

887974-02-9 | |

| Record name | 5-(4-Chlorophenyl)-3-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887974-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-(4-Chlorophenyl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-[(4-trifluoromethyl)phenyl]butyrophenone](/img/structure/B1360800.png)